molecular formula C10H10N2O B1619277 1,2-dimethylquinazolin-4(1H)-one CAS No. 7471-65-0

1,2-dimethylquinazolin-4(1H)-one

Cat. No. B1619277
CAS RN: 7471-65-0
M. Wt: 174.2 g/mol
InChI Key: LKKQHIJMWGQCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethylquinazolin-4(1H)-one is a natural product found in Glomeris marginata with data available.

Scientific Research Applications

Anticancer Properties and Blood-Brain Barrier Penetration

1,2-Dimethylquinazolin-4(1H)-one has been identified as a potent apoptosis inducer and an effective anticancer agent. Its derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has demonstrated excellent blood-brain barrier penetration and high efficacy in various cancer models, including human MX-1 breast cancer, due to its potent apoptosis-inducing activity (Sirisoma et al., 2009).

Catalytic Synthesis

The compound has been used as a catalyst in the synthesis of other chemical structures. A study showed that Copper(I) complex of 1,3-DimethylBarbituric acid modified SBA-15, a derivative of 1,2-Dimethylquinazolin-4(1H)-one, acted as a heterogeneous catalyst for the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones and Imidazoles, demonstrating good to excellent yields and reusability (Hajjami et al., 2017).

Eco-friendly Synthesis Approaches

The compound has been synthesized in eco-friendly ways. For instance, 2,3-Dihydroquinazolin-4(1H)-ones were synthesized in high to excellent yields through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or one-pot three-component cyclocondensation without the use of any additional catalyst, indicating a green approach to its synthesis (Chen et al., 2007).

Visible-light-mediated Reactions

1,2-Dimethylquinazolin-4(1H)-one derivatives have been synthesized through visible-light-mediated reactions. A study showed that exposing certain derivatives to visible light in the absence of external photosensitizers resulted in good yields, demonstrating the compound's reactivity under photochemical conditions (Wu & Yang, 2016).

Molecular Structure Analysis

The compound has also been used in studies focusing on molecular structure analysis and crystallography. For example, specific derivatives of 1,2-Dimethylquinazolin-4(1H)-one were synthesized and characterized, and their molecular structures were confirmed through X-ray diffraction analysis. These studies provide insights into the complex structural configurations of the compound and its derivatives (Sheng et al., 2012).

properties

CAS RN

7471-65-0

Product Name

1,2-dimethylquinazolin-4(1H)-one

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

1,2-dimethylquinazolin-4-one

InChI

InChI=1S/C10H10N2O/c1-7-11-10(13)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3

InChI Key

LKKQHIJMWGQCSO-UHFFFAOYSA-N

SMILES

CC1=NC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CC1=NC(=O)C2=CC=CC=C2N1C

Other CAS RN

7471-65-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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